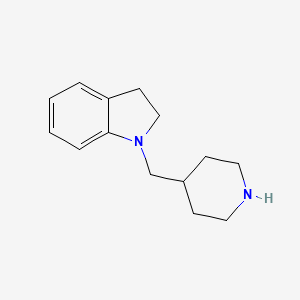

1-(Piperidin-4-ylmethyl)indoline

Description

Contextualizing Indoline (B122111) and Piperidine (B6355638) Scaffolds in Biologically Active Molecules

The indoline scaffold, a saturated analog of indole (B1671886), is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. ekb.egnih.gov Its three-dimensional structure and the presence of a nitrogen atom provide key interaction points with biological macromolecules. Indoline-based compounds have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. ekb.egnih.gov The indoline nucleus serves as a crucial building block in the synthesis of more complex molecules and has been particularly noted for its potential in developing agents that can combat antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). ekb.egnih.gov

Similarly, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. lifechemicals.comnih.gov Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of physicochemical and pharmacokinetic properties. thieme-connect.comenamine.net Piperidine derivatives are integral components of drugs targeting a broad spectrum of diseases, including neurological disorders like Alzheimer's disease, cancer, and infectious diseases such as HIV. nih.govnih.gov The introduction of chiral piperidine scaffolds can enhance biological activity, selectivity, and metabolic stability, making it a highly valuable component in drug design. thieme-connect.com

The combination of these two scaffolds results in hybrid molecules with unique three-dimensional shapes and chemical properties, offering the potential for novel interactions with biological targets.

Significance of the 1-(Piperidin-4-ylmethyl)indoline Motif in Chemical Biology Research

The specific compound, this compound, with the chemical formula C₁₄H₂₀N₂ and a molecular weight of 216.32, represents a distinct structural motif within the broader class of indoline-piperidine hybrids. scbt.com The linkage of the piperidine ring to the indoline nitrogen via a methylene (B1212753) bridge creates a molecule with significant conformational flexibility. This flexibility, centered around the methylene linker, is a key determinant of how the molecule can orient itself to bind with biological targets.

While extensive research specifically dedicated to this compound is not widely published, its structural components suggest several areas of potential biological relevance. The presence of two nitrogen atoms offers multiple sites for hydrogen bonding and coordination with metal ions within biological systems. The investigation of structurally similar compounds provides insights into the potential applications of this motif. For instance, derivatives of 1-(piperidin-4-yl)-1H-indole have been developed as key intermediates for protein kinase C inhibitors, highlighting the potential of the core structure in targeting enzymes involved in cell signaling pathways. acs.orgacs.org Furthermore, the exploration of related indoline and piperazine-containing derivatives as dopamine (B1211576) D2/D4 receptor antagonists suggests a possible role for such scaffolds in the development of antipsychotic agents. nih.govnih.gov

The table below outlines the basic chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 883549-96-0 | scbt.com |

| Molecular Formula | C₁₄H₂₀N₂ | scbt.com |

| Molecular Weight | 216.32 g/mol | scbt.com |

Overview of Current Research Trajectories for Related Chemical Entities

Current research into chemical entities related to this compound is diverse and spans multiple therapeutic areas. A significant area of focus is in oncology, where indole and indoline derivatives are being explored as inhibitors of various cancer-related targets. nih.gov For example, novel indole derivatives have been synthesized and shown to suppress the Hedgehog signaling pathway, which is implicated in certain cancers, and to overcome drug resistance. nih.govresearchgate.net Spiro[indoline-3,4′-piperidine]-2-ones have been identified as highly selective and potent dual inhibitors of c-Met and ALK, two important targets in cancer therapy. acs.org

In the field of neurodegenerative diseases, piperidine-based scaffolds are at the forefront of research for discovering new treatments for conditions like Alzheimer's disease. nih.gov The ability of these compounds to interact with targets in the central nervous system is a key area of investigation.

Furthermore, the antimicrobial potential of indoline-containing compounds continues to be an active area of research. nih.gov Scientists are designing and synthesizing new derivatives to combat the growing threat of antibiotic resistance. The versatility of the indoline and piperidine scaffolds allows for the creation of large libraries of compounds for screening against various pathogens.

The development of novel synthetic methodologies to access these complex heterocyclic systems is also a major research thrust. nih.govnih.gov Efficient and modular synthetic routes are crucial for generating a diverse range of analogs for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of lead compounds. For instance, recent work has focused on the development of potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on piperidine-substituted indolylarylsulfones. tulane.edu

The table below summarizes some of the recent research on related indoline-piperidine compounds.

| Research Area | Compound Class | Key Findings | Reference |

| Oncology | Spiro[indoline-3,4′-piperidine]-2-ones | Identified as potent and selective c-Met/ALK dual inhibitors for cancer treatment. | acs.org |

| Oncology | Piperidine-substituted indolylarylsulfones | Discovered as potent HIV NNRTIs with activity against wild-type and mutant strains. | tulane.edu |

| Oncology | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Suppresses Hedgehog signaling and overcomes drug resistance in cancer models. | nih.govresearchgate.net |

| Neurodegeneration | Piperidine-based compounds | Promising scaffolds for the development of drugs against Alzheimer's disease. | nih.gov |

| Infectious Diseases | Indoline-containing compounds | Investigated as antimicrobial agents and resistance-modifying agents. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLPIUSNHGKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-96-0 | |

| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 Piperidin 4 Ylmethyl Indoline and Its Analogs

Strategies for the Preparation of the 1-(Piperidin-4-ylmethyl)indoline Core

The construction of the this compound core involves the strategic formation of either the indoline (B122111) ring, the piperidine (B6355638) ring, or the crucial C-N bond that links the two heterocyclic systems. A prevalent and direct method for forging this linkage is reductive amination. This approach involves the reaction of indoline with an appropriately protected 4-piperidinecarboxaldehyde derivative, such as N-Boc-4-piperidinecarboxaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-substituted indoline. Subsequent removal of the protecting group (e.g., Boc) affords the target this compound core.

Beyond this direct linkage approach, other strategies focus on building one of the heterocyclic rings from an acyclic precursor that already contains the other ring.

The Leimgruber–Batcho synthesis is a versatile and widely used method for preparing indoles and their derivatives, which can be subsequently reduced to indolines. wikipedia.orgclockss.org This two-step process begins with the reaction of an ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgresearchgate.net The second step involves the reductive cyclization of this enamine intermediate to yield the indole (B1671886) ring. wikipedia.orgclockss.org

The general mechanism involves:

Enamine Formation: The o-nitrotoluene condenses with DMF-DMA. The acidic methyl protons of the nitrotoluene are deprotonated, and the resulting carbanion attacks the formamide acetal, leading to the formation of a β-dimethylamino-2-nitrostyrene (enamine) intermediate. wikipedia.orgresearchgate.net

Reductive Cyclization: The nitro group of the enamine is reduced to an amine using various reducing agents, such as Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.orgclockss.org The newly formed amino group then attacks the enamine double bond, leading to cyclization and subsequent elimination of dimethylamine to form the indole ring.

While not a direct route to this compound, this method could be employed in a multi-step synthesis to create a substituted indoline precursor. For instance, a suitably functionalized o-nitrotoluene could be subjected to the Leimgruber-Batcho synthesis to form a substituted indole, which is then reduced to the indoline and subsequently coupled with the piperidine moiety. The versatility of this method allows for the preparation of various substituted indoles that can serve as key intermediates. clockss.orgrsc.org

Table 1: Overview of Leimgruber-Batcho Indole Synthesis

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enamine Formation | o-Nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | β-Dimethylamino-2-nitrostyrene (Enamine) |

Cyclization reactions provide a powerful means to construct the heterocyclic rings of the target scaffold. These strategies can be designed to form either the indoline or the piperidine ring through intramolecular reactions.

Indoline Ring Formation: The indoline ring can be synthesized via the intramolecular cyclization of a suitably substituted N-aryl precursor. organic-chemistry.orgnih.gov For example, a palladium-catalyzed intramolecular amination of a β-(o-haloaryl)ethylamine derivative can forge the N-C bond of the five-membered ring to yield the indoline structure. organic-chemistry.org This approach requires the synthesis of an acyclic precursor that already contains the piperidin-4-ylmethyl group attached to the nitrogen of the β-arylethylamine.

Piperidine Ring Formation: The piperidine ring can be constructed through various intramolecular cyclization cascades. nih.gov Methods such as the intramolecular hydroamination/cyclization of an alkyne tethered to an amine can be used. nih.gov This reaction proceeds through the formation of an iminium ion which is then reduced to form the piperidine ring. nih.gov Another strategy involves the diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, to control the stereochemistry of the resulting piperidine. nih.gov In the context of synthesizing the target compound, these methods would involve starting with a precursor containing an indoline moiety linked to a suitable acyclic chain that can undergo cyclization to form the piperidine ring.

Table 2: Selected Intramolecular Cyclization Strategies

| Ring Formed | General Strategy | Catalyst/Reagent Example |

|---|---|---|

| Indoline | Pd-catalyzed C-H amination | Pd(OAc)₂, PhI(OAc)₂ |

| Piperidine | Reductive hydroamination of alkynes | Acid catalyst, Reducing agent |

Functionalization and Derivatization Techniques

Once the this compound core is assembled, its chemical properties can be modulated through various functionalization and derivatization reactions. These modifications can alter the compound's steric and electronic profile, which is crucial for applications in drug discovery.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. researchgate.netresearchgate.net The reaction results in the aminomethylation of the active hydrogen compound. In the context of the this compound scaffold, the indoline nitrogen possesses an active hydrogen atom that can participate in this reaction.

By treating this compound with formaldehyde and a secondary amine (e.g., dimethylamine, morpholine, or pyrrolidine), a new aminomethyl moiety can be introduced at the N-1 position of the indoline ring. uobaghdad.edu.iqclockss.org This reaction proceeds through the formation of an electrophilic Eschenmoser's salt or a related iminium ion from formaldehyde and the secondary amine, which is then attacked by the nucleophilic indoline nitrogen. This functionalization expands the molecular scaffold by adding a flexible chain containing a tertiary amine, which can be a key interaction point in biological systems. researchgate.net

Table 3: Mannich Reaction for Scaffold Expansion

| Substrate | Reagents | Product Description |

|---|

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. wikipedia.orgorganic-chemistry.org This reaction is exceptionally powerful for forming carbon-carbon bonds and is widely used to append aryl, heteroaryl, or vinyl groups onto aromatic rings. youtube.comyoutube.com

To functionalize the this compound scaffold using this method, a halogenated precursor, such as 5-bromo- or 6-iodo-1-(piperidin-4-ylmethyl)indoline, is required. This halo-indoline derivative can then be coupled with a wide array of arylboronic acids under standard Suzuki conditions (a palladium catalyst, a phosphine ligand, and a base) to introduce diverse substituents onto the indoline's benzene (B151609) ring. nih.govnih.gov This strategy allows for the systematic exploration of structure-activity relationships by modifying the aromatic portion of the molecule.

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Table 4: Suzuki Coupling for Aromatic Substitution

| Substrate | Coupling Partner | Key Reagents | Product Description |

|---|

The secondary amine of the piperidine ring in the this compound scaffold is a potent nucleophile and provides a convenient handle for introducing a vast array of functional groups via nucleophilic substitution reactions.

N-Alkylation and N-Acylation: The piperidine nitrogen can readily react with electrophiles such as alkyl halides, acyl chlorides, or anhydrides.

N-Alkylation: Reaction with an alkyl halide (R-X) in the presence of a base introduces an alkyl group onto the piperidine nitrogen, yielding a tertiary amine. This reaction is fundamental for modifying the steric bulk and basicity of the piperidine moiety.

N-Acylation: Reaction with an acyl chloride (RCOCl) or anhydride ((RCO)₂O) forms a stable amide bond. This transformation converts the basic nitrogen into a neutral amide group and introduces carbonyl functionality, which can act as a hydrogen bond acceptor.

Table 5: Nucleophilic Substitution at the Piperidine Nitrogen

| Reaction Type | Electrophile | Reagents | Functional Group Introduced |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Alkyl group (-R) |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine) | Acyl group (-COR) |

Amide Formation Reactions for Carboxamide Derivatives

The secondary amine within the piperidine ring of this compound serves as a versatile nucleophile for the formation of carboxamide derivatives. This transformation is typically achieved through standard amide coupling reactions with a variety of carboxylic acids. The process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the piperidine nitrogen.

Commonly employed coupling reagents facilitate this reaction by converting the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) are frequently used, often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine to neutralize the acid formed during the reaction. nih.govnih.gov The choice of solvent is also critical, with anhydrous polar aprotic solvents such as DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or DCM (Dichloromethane) being preferred to ensure the solubility of reactants and prevent side reactions. nih.govrsc.org

The general procedure involves reacting this compound with a selected carboxylic acid in the presence of the coupling agent and base. The reaction is typically stirred at room temperature until completion, which can take several hours. nih.gov This methodology allows for the synthesis of a diverse library of carboxamide derivatives, where the properties of the final molecule can be systematically modified by changing the substituent on the carboxylic acid. nih.govresearchgate.net

| Coupling Reagent | Activating Agent | Typical Base | Common Solvents | Reference |

|---|---|---|---|---|

| HBTU/HOBt | Forms an activated ester | DIPEA, Triethylamine | DMF, CH2Cl2 | nih.gov |

| EDC/HOBt | Forms an activated ester | DIPEA | DMF, DCM | researchgate.net |

| T3P (Propylphosphonic anhydride) | Forms a mixed anhydride | Triethylamine | DMF, DMSO | nih.gov |

| Acyl Chlorides | N/A (already activated) | Triethylamine, Pyridine | CH2Cl2, THF | researchgate.net |

Process Development and Optimization in Large-Scale Synthesis

The large-scale synthesis of this compound necessitates a robust, efficient, and economically viable process. The primary synthetic route typically involves the N-alkylation of indoline with a suitable piperidine-containing electrophile, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine, with the piperidine nitrogen often protected with a group like Boc (tert-butyloxycarbonyl). The final step would then be the deprotection of the piperidine nitrogen.

Process development focuses on maximizing yield, ensuring high purity, minimizing reaction times, using cost-effective and safe reagents, and simplifying work-up and purification procedures. researchgate.net Key challenges in scaling up include managing reaction exotherms, ensuring efficient mixing, and handling large quantities of materials safely.

Reaction Condition Optimization for Yield and Purity

Base Selection : The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred in large-scale synthesis due to their low cost and ease of removal. nih.govresearchgate.net The strength and stoichiometry of the base can significantly impact the reaction rate and selectivity.

Catalyst System : In some N-alkylation strategies, particularly those involving less reactive alkylating agents like alcohols, a catalyst is required. Iron or iridium-based catalysts have been shown to be effective for the N-alkylation of indolines, promoting the reaction under specific conditions. nih.govorganic-chemistry.org

Temperature and Reaction Time : These parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products or side reactions. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a practical timeframe. For instance, N-alkylation of indoline with benzyl alcohol using an iron catalyst was optimized at 110 °C for 18 hours to achieve a near-quantitative yield. nih.gov

Reactant Stoichiometry : Adjusting the ratio of the indoline to the alkylating agent can control the extent of reaction and minimize the formation of dialkylated byproducts. A slight excess of one reactant may be used to drive the reaction to completion.

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Base | K₂CO₃ (1 equiv.) | Crucial for high yield (99%) in TFE solvent | nih.gov |

| Catalyst | Fe-1 (5 mol %) | Enables efficient N-alkylation with alcohol electrophiles | nih.gov |

| Temperature | 110 °C | Optimal for balancing reaction rate and preventing degradation | nih.gov |

| Solvent | Trifluoroethanol (TFE) | Found to be a superior solvent for the iron-catalyzed reaction | nih.gov |

Solvent Selection and Recrystallization Techniques

The choice of solvent impacts reaction rates, solubility of reagents, and the product's final purity. For the N-alkylation step, polar aprotic solvents like DMF or acetonitrile (B52724) are common choices. researchgate.net However, greener and more cost-effective solvents are increasingly sought in industrial processes.

Purification is a critical step in ensuring the final product meets required specifications. Recrystallization is a powerful technique for purifying solid compounds on a large scale. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either remain soluble or be completely insoluble at all temperatures.

Common solvent systems for recrystallization of amine-containing heterocyclic compounds include:

Single Solvents : Ethanol is a versatile solvent that is often effective for compounds with moderate polarity. rochester.edu

Mixed Solvents : A mixture of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) can be used. Common pairs include n-hexane/ethyl acetate and n-hexane/acetone. rochester.edu The product is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added slowly until the solution becomes cloudy (the saturation point). Upon cooling, crystals of the pure compound form.

Stereoselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure analogs of this compound is of significant interest, as stereochemistry often plays a decisive role in biological activity. Stereoselective synthesis can be approached in several ways, primarily by introducing chirality either in the indoline core or the piperidine ring. nih.gov

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. For instance, a chiral piperidine derivative, obtained from natural sources or previous asymmetric synthesis, can be used as the starting point for the alkylation of indoline. researchgate.net

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the racemic starting material (e.g., a 3-substituted piperidine) to direct a subsequent reaction, creating a new stereocenter with high diastereoselectivity. The diastereomers are then separated, and the auxiliary is removed to yield the enantiomerically pure product. nih.gov This method has been successfully used for the resolution of 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov

Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation : Substituted pyridines or other unsaturated precursors can be hydrogenated using chiral rhodium or ruthenium catalysts to produce chiral piperidines. nih.gov

Organocatalysis : Chiral organocatalysts, such as bifunctional thioureas, can mediate reactions like intramolecular aza-Michael additions to construct chiral indoline rings with high enantioselectivity. acs.org

Metal-Catalyzed Cyclizations : Copper-catalyzed intramolecular alkene aminooxygenation has been used for the multigram synthesis of chiral 2-substituted indolines with excellent enantiomeric excess (>98% after recrystallization). nih.gov

These strategies allow for precise control over the three-dimensional structure of the molecule, enabling the synthesis of specific stereoisomers for further investigation. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Piperidin 4 Ylmethyl Indoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. While specific experimental data for 1-(Piperidin-4-ylmethyl)indoline is not available, we can predict the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be characterized by distinct signals corresponding to the protons of the indoline (B122111) and piperidine (B6355638) rings, as well as the methylene (B1212753) bridge.

Indoline Protons: The aromatic protons on the benzene (B151609) ring of the indoline moiety would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. The protons of the five-membered heterocyclic ring would show characteristic triplets for the -CH₂-CH₂- system, likely in the range of 2.5 to 3.5 ppm.

Piperidine Protons: The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region of the spectrum, generally between 1.0 and 3.0 ppm. The protons on the carbons adjacent to the nitrogen atom would be the most deshielded.

Methylene Bridge Protons: The two protons of the -CH₂- bridge connecting the two ring systems would likely appear as a doublet, integrating to two protons.

Predicted ¹H NMR Data: (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Indoline) | 6.5 - 7.5 | Multiplet |

| -CH₂- (Indoline, C2) | ~3.0 | Triplet |

| -CH₂- (Indoline, C3) | ~2.8 | Triplet |

| -CH₂- (Piperidine, C2, C6) | 2.5 - 3.0 | Multiplet |

| -CH- (Piperidine, C4) | 1.5 - 2.0 | Multiplet |

| -CH₂- (Piperidine, C3, C5) | 1.2 - 1.8 | Multiplet |

| -CH₂- (Bridge) | ~2.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Indoline Carbons: The aromatic carbons of the indoline ring would resonate in the downfield region, typically between 110 and 155 ppm. The two sp³-hybridized carbons of the five-membered ring would appear further upfield.

Piperidine Carbons: The carbons of the piperidine ring would be found in the aliphatic region of the spectrum, generally between 20 and 60 ppm.

Methylene Bridge Carbon: The carbon of the methylene bridge would appear in the upfield region, likely around 50-60 ppm.

Predicted ¹³C NMR Data: (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Indoline) | 110 - 155 |

| -CH₂- (Indoline, C2) | ~50 |

| -CH₂- (Indoline, C3) | ~30 |

| -CH₂- (Piperidine, C2, C6) | ~50 |

| -CH- (Piperidine, C4) | ~35 |

| -CH₂- (Piperidine, C3, C5) | ~30 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry would be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. For this compound (C₁₄H₂₀N₂), the expected exact mass would be approximately 216.1626 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 216 would be expected. Common fragmentation pathways would likely involve the cleavage of the bond between the piperidine ring and the methylene bridge, as well as fragmentation of the piperidine and indoline rings themselves.

Predicted Mass Spectrometry Fragmentation: (Note: This table is predictive and not based on experimental data.)

| m/z Value | Possible Fragment |

|---|---|

| 216 | [M]⁺ |

| 118 | [Indoline-CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present.

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for both the indoline and piperidine moieties would be expected in the 1000-1350 cm⁻¹ region.

Predicted IR Absorption Bands: (Note: This table is predictive and not based on experimental data.)

| Functional Group | **Predicted Wavenumber (cm⁻¹) ** |

|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

To date, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD). If a suitable single crystal could be obtained, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the puckering of the piperidine ring (likely a chair conformation) and the geometry of the indoline system.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential in the synthesis and characterization of pharmaceutical compounds for separating components of a mixture, allowing for both the isolation of the desired product and the assessment of its purity. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a particularly vital technique.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds like this compound. This method provides high-resolution separation, enabling the detection and quantification of the main compound as well as any impurities, such as starting materials, byproducts, or degradation products. The purity is typically assessed by measuring the peak area of the target compound as a percentage of the total area of all detected peaks at a specific wavelength.

Reverse-phase HPLC is commonly employed for the analysis of piperidine and indoline derivatives. rsc.orgnih.gov In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov The addition of modifiers like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape and resolution by protonating basic sites on the analytes, such as the nitrogen atoms in the piperidine and indoline rings. rsc.orgnih.gov

Detection is most commonly performed using an ultraviolet (UV) detector, as the indoline moiety possesses a chromophore that absorbs UV light. rsc.orgnih.gov The selection of an appropriate wavelength (e.g., 210, 240, or 254 nm) is critical for achieving optimal sensitivity for the compound of interest. rsc.orgnih.gov By developing a robust HPLC method, researchers can ensure the purity of this compound meets the stringent requirements for further study and application.

Below are examples of typical HPLC conditions used for analyzing piperidine-containing compounds, which could be adapted for this compound.

Table 1: Example HPLC Method Parameters for Analysis of Piperidine Derivatives

| Parameter | Method A | Method B |

|---|---|---|

| LC System | Agilent 1200 series rsc.org | Agilent Technologies 1260/1290 Infinity II nih.gov |

| Column | Agilent Eclipse XDB-C18, 5 µm, 4.6×150 mm rsc.org | Gemini C18, 5 µm, 250 × 4.6 mm nih.gov |

| Mobile Phase | A: 0.05% Formic Acid in WaterB: Acetonitrile (CH3CN) rsc.org | A: 0.1% TFA in WaterB: Acetonitrile (MeCN) nih.gov |

| Gradient | 35% to 90% B over 25 min rsc.org | 5% to 95% B over 8 min nih.gov |

| Flow Rate | 1.0 mL/min rsc.org | 1.0 mL/min nih.gov |

| Column Temp. | 30 °C rsc.org | Not Specified |

| Detection | UV at 240 nm rsc.org | UV at 210, 254, 280 nm nih.gov |

Thermal Analysis for Compound Stability and Behavior

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. particletechlabs.com For a compound like this compound, these methods provide critical information about its thermal stability, melting point, decomposition pattern, and polymorphism. researchgate.netyoutube.com

Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously to provide a comprehensive thermal profile of a compound. nih.gov TGA measures the change in mass of a sample as it is heated at a controlled rate, revealing processes that involve mass loss, such as desolvation or thermal decomposition. particletechlabs.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting (endothermic), crystallization (exothermic), and glass transitions. particletechlabs.comresearchgate.net

When analyzing this compound, a TG-DSC experiment would heat a small sample in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram would show a stable baseline in the TGA curve until the onset of decomposition, at which point a mass loss would be observed. researchgate.net The DSC curve would simultaneously show an endothermic peak corresponding to the melting of the compound, followed by complex endothermic or exothermic peaks associated with its decomposition. For the related core structure, indole (B1671886), thermal degradation has been observed to begin around 147°C, with a significant mass loss occurring up to 185°C. researchgate.net A similar multi-stage decomposition process would be expected for this compound due to its more complex structure. researchgate.net

Table 2: Representative TG-DSC Data for a Heterocyclic Amine Compound (based on indole) researchgate.net

| Temperature Range (°C) | Technique | Observation | Interpretation |

|---|---|---|---|

| ~174 | DSC | Sharp Endothermic Peak | Melting Point |

| 150 - 190 | TGA | ~50% Mass Loss | Onset of Thermal Decomposition |

Thermogravimetric Analysis-Fourier Transform Infrared (TG-FTIR)

To gain deeper insight into the decomposition process, TGA can be coupled with Fourier Transform Infrared (FTIR) spectroscopy. mdpi.comyoutube.com In a TG-FTIR experiment, the gaseous products evolved from the sample during heating in the TGA are transferred via a heated line to a gas cell within an FTIR spectrometer. mdpi.com The FTIR then records the infrared spectra of the evolved gases over time, allowing for their identification based on their unique vibrational frequencies. youtube.com

For this compound, TG-FTIR analysis would identify the specific molecular fragments released during its thermal decomposition. As the temperature increases and the TGA registers mass loss, the FTIR would likely detect the evolution of gases corresponding to the fragmentation of the piperidine and indoline rings. Potential evolved gases could include ammonia, smaller hydrocarbons, and fragments retaining the core piperidine or indoline structures. The presence of characteristic "Bohlmann bands" (C-H stretching below 2800 cm⁻¹) in the FTIR spectra of the evolved gases could provide evidence for fragments containing a conformationally rigid piperidine ring. researchgate.net This detailed analysis of the decomposition pathway is invaluable for understanding the compound's intrinsic stability.

Table 3: Potential Evolved Gases from the Decomposition of this compound and their Characteristic IR Absorption Bands

| Potential Evolved Gas | Chemical Structure | Key IR Absorption Bands (cm⁻¹) |

|---|---|---|

| Ammonia | NH₃ | ~3335, 3217 (N-H stretch), ~1625 (N-H bend) |

| Piperidine | C₅H₁₁N | ~3300 (N-H stretch), 2930-2850 (C-H stretch), <2800 (Bohlmann bands) researchgate.netnist.gov |

| Indoline | C₈H₉N | ~3400 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch) |

| Methane | CH₄ | ~3016 (C-H stretch) |

| Carbon Dioxide | CO₂ | ~2349 (asymmetric stretch) |

Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 4 Ylmethyl Indoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule. These methods provide a lens to view electronic structure and reactivity.

Density Functional Theory (DFT) for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(Piperidin-4-ylmethyl)indoline, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized structure. This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For this compound, a theoretical analysis would likely show the HOMO localized on the electron-rich indoline (B122111) ring system, while the LUMO may be distributed across the piperidine (B6355638) and methyl bridge. The energy gap would provide insights into its potential for charge transfer within the molecule. researchgate.netnih.govnih.gov

Table 1: Theoretical Frontier Molecular Orbital Parameters for a Representative Indoline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.netrsc.org

In an MEP map of this compound, regions of negative potential, typically colored red or yellow, would indicate areas rich in electrons and susceptible to electrophilic attack. These would likely be concentrated around the nitrogen atom of the indoline and the piperidine ring. Conversely, areas of positive potential, shown in blue, represent electron-deficient regions prone to nucleophilic attack. These would likely be found around the hydrogen atoms attached to the nitrogen and carbon atoms. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions, such as the delocalization of electron density from the lone pair of the nitrogen atoms to the antibonding orbitals of adjacent bonds, contribute to the stabilization of the molecular structure. The magnitude of these interactions, quantified by the second-order perturbation energy (E(2)), provides a measure of their importance. orientjchem.orgnih.gov

Table 2: Illustrative NBO Analysis of a Piperidine-containing Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | σ* (C2-C3) | 3.5 |

| LP (N1) | σ* (C6-C5) | 3.2 |

| σ (C-H) | σ* (N-C) | 1.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis for a molecule containing a piperidine ring. N1 refers to the nitrogen atom in the piperidine ring.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. alliedacademies.orgresearchgate.netalliedacademies.orgjocpr.comnih.govrsc.org

Prediction of Binding Modes and Conformations

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. The indoline and piperidine scaffolds are present in many biologically active compounds, suggesting a broad range of potential targets. nih.govnih.govnih.govresearchgate.netmdpi.com The docking algorithm would generate various possible binding poses, or conformations, of the ligand within the receptor's binding pocket.

The most favorable binding mode is typically the one with the lowest binding energy. Analysis of this pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For example, the nitrogen atoms in the indoline and piperidine rings could act as hydrogen bond acceptors, while the aromatic indoline ring could engage in π-π stacking interactions with aromatic residues in the binding site. These predicted interactions provide a rational basis for understanding the molecule's potential biological activity and for designing more potent analogs.

Identification of Key Amino Acid Residues in Binding Pockets

The interaction between a ligand and its receptor is a highly specific dance of molecular recognition, dictated by the amino acid residues that form the binding pocket. For the 5-HT4 receptor, mutagenesis and molecular modeling studies have identified several key residues crucial for ligand binding and receptor activation. nih.gov

Notably, residues such as Aspartic Acid at position 3.32 (D3.32), Serine at 5.43 (S5.43), and Tyrosine at 7.43 (Y7.43) have been shown to play a vital role in the functional activity of the human 5-HT4 receptor. nih.gov Furthermore, residues like S5.43 and Phenylalanine at 6.51 (F6.51) are critical for the binding of specific antagonists. nih.gov For amine-containing ligands, a salt bridge interaction with the conserved D3.32 residue is a common and significant feature. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of a ligand-receptor complex over time. mdpi.com These simulations provide invaluable insights into the conformational stability of the complex and the intricate dynamics of the binding process. mdpi.com For ligands targeting the 5-HT4 receptor, MD simulations can elucidate how the binding of an agonist or antagonist induces specific conformational changes in the receptor, leading to its activation or inhibition. mdpi.com

While specific MD simulation studies on this compound are not documented, the methodology is widely applied to similar systems. Researchers utilize MD simulations to study the stability of the ligand within the binding pocket, the flexibility of both the ligand and the receptor, and the network of interactions that stabilize the complex. mdpi.commdpi.com These simulations can reveal, for example, the stability of key hydrogen bonds and salt bridges over the simulation time, providing a more nuanced understanding of the binding event than static docking models alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is instrumental in predicting the activity of new, untested compounds and in guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

For 5-HT4 receptor agonists, 3D-QSAR models have been successfully developed to predict their biological activity. nih.govnih.gov These models are built using a training set of compounds with known activities and can then be used to predict the activity of new compounds based on their three-dimensional properties. nih.gov The statistical robustness of these models is typically evaluated using parameters like the coefficient of determination (R²) for the training and test sets. nih.govnih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on 5-HT4 Receptor Agonists

| Model Type | R² (Training Set) | R² (Test Set) | Q² (Cross-validation) |

| Force-field QSAR | 0.821 | 0.667 | 0.804 |

| Gaussian-field QSAR | 0.898 | 0.695 | 0.886 |

Source: Adapted from Castro-Alvarez et al., 2021. nih.govnih.gov This data is for a series of 62 active compounds on the 5-HT4 receptor and is presented for illustrative purposes.

While a specific QSAR model for this compound has not been reported, its structural features could be used as input for existing models for 5-HT4 agonists to predict its potential biological activity.

Correlation of Molecular Descriptors with Observed Biological Effects

QSAR studies identify specific molecular descriptors that are correlated with the biological activity of a set of compounds. jocpr.com These descriptors can be steric, electronic, hydrophobic, or topological in nature. For example, in a QSAR study of 5-HT4 receptor ligands, descriptors such as the number of halogen atoms on an aromatic ring (nPhX) and the number of donor atoms for hydrogen bonds (nHDon) were found to be important for binding affinity. jocpr.com

By analyzing the molecular descriptors of this compound, such as its molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area, it would be possible to make qualitative predictions about its potential biological effects based on established QSAR models for related compounds. This analysis would be a critical step in the rational design of future analogs with improved properties.

Structure Activity Relationship Sar Investigations of 1 Piperidin 4 Ylmethyl Indoline Analogs

Systematic Chemical Modifications of the Indoline (B122111) Core and their Bioactivity Implications

The indoline nucleus serves as a crucial anchor for receptor interaction, and its modification can significantly impact binding affinity and selectivity. Systematic alterations to this bicyclic system have revealed several key SAR trends.

Substitutions on the aromatic ring of the indoline core have been a primary focus of investigation. The position, size, and electronic nature of these substituents play a pivotal role in modulating biological activity. For instance, in related heterocyclic compounds, the introduction of small electron-withdrawing groups, such as halogens, at the 5- or 6-position of the indoline ring can enhance potency at certain G-protein coupled receptors (GPCRs). Conversely, bulky substituents may lead to a decrease in affinity due to steric hindrance within the receptor's binding pocket.

Bioisosteric replacement of the indoline ring system has also been explored to improve pharmacokinetic properties and target selectivity. Replacing the indoline with other bicyclic or even monocyclic aromatic systems can lead to compounds with altered receptor-binding profiles. For example, replacing the indoline with a benzimidazole (B57391) or an azaindole can modulate the electronic distribution and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with specific receptor subtypes.

The saturation level of the five-membered ring within the indoline core is another critical factor. While the indoline scaffold implies a saturated pyrrolidine (B122466) ring fused to the benzene (B151609) ring, oxidation to the corresponding indole (B1671886) can drastically alter the molecule's geometry and electronic properties, often leading to a different pharmacological profile.

| Modification | General Observation | Potential Impact |

|---|---|---|

| Substitution at 5- or 6-position | Small, electron-withdrawing groups can increase potency. | Enhanced binding affinity |

| Introduction of bulky groups | Often leads to decreased affinity. | Steric hindrance |

| Bioisosteric replacement (e.g., benzimidazole) | Alters electronic and hydrogen-bonding properties. | Modulated receptor selectivity |

| Oxidation to indole | Changes geometry and electronic properties. | Altered pharmacological profile |

Exploration of Piperidine (B6355638) Moiety Substitutions and Conformational Effects

The piperidine moiety is a common feature in many centrally acting drugs, and its substitution pattern and conformational flexibility are paramount for optimal receptor engagement. In the context of 1-(piperidin-4-ylmethyl)indoline analogs, modifications to the piperidine ring have profound effects on bioactivity.

Substitution on the piperidine nitrogen is a key determinant of affinity and selectivity. Small alkyl groups, such as a methyl or ethyl group, are often well-tolerated and can enhance affinity for certain targets. However, the introduction of larger, bulkier substituents on the nitrogen can be detrimental to binding, likely due to steric clashes within the binding site. The nature of the substituent also influences the basicity of the piperidine nitrogen, which is a critical factor for interaction with acidic residues in the receptor.

The conformation of the piperidine ring, which typically adopts a chair conformation, is also crucial for biological activity. The orientation of the substituent at the 4-position (the methylindoline group) can be either axial or equatorial. The preferred orientation for optimal binding depends on the specific topology of the receptor's binding pocket. Conformational locking of the piperidine ring through the introduction of additional ring systems or bulky substituents can provide valuable insights into the bioactive conformation.

| Modification | General Observation | Potential Impact |

|---|---|---|

| N-alkylation | Small alkyl groups are often favorable. | Enhanced affinity |

| Bulky N-substituents | Generally leads to reduced affinity. | Steric hindrance |

| Piperidine ring conformation | Chair conformation is typical; substituent orientation is key. | Dictates optimal receptor fit |

Influence of Linker Length and Heteroatom Placement on Target Engagement

The methylene (B1212753) linker connecting the indoline and piperidine moieties plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. Altering the length and composition of this linker can significantly impact how the molecule fits into the receptor binding site.

Studies on related compounds have shown that the length of the linker is a critical parameter. A single methylene unit, as in this compound, provides a certain degree of rigidity and a specific distance between the two ring systems. Increasing the linker length by one or two carbons can alter this distance, which may either improve or diminish binding affinity depending on the target receptor's architecture. A longer, more flexible linker can allow the molecule to adopt a wider range of conformations, which might be beneficial for binding to some receptors but detrimental for others due to an associated entropic penalty.

| Modification | General Observation | Potential Impact |

|---|---|---|

| Increased linker length | Can improve or decrease affinity depending on the target. | Altered distance between pharmacophores |

| Introduction of heteroatoms (O, N) | Can provide additional hydrogen bonding opportunities. | Enhanced binding and altered polarity |

Regioisomeric Effects on Ligand-Receptor Binding and Functional Profiles

The point of attachment of the piperidin-4-ylmethyl group to the indoline core can have a significant impact on the molecule's biological activity. While the primary focus is often on N1-substitution, exploring other regioisomers where the piperidine moiety is attached to different positions on the indoline ring can reveal important SAR insights.

Role of Specific Functional Groups (e.g., Basic Amines) on Binding Affinity and Potency

The basicity of the piperidine nitrogen is a cornerstone of the SAR for many this compound analogs. This nitrogen is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion that can engage in a crucial ionic interaction with a conserved acidic residue (e.g., aspartate) in the binding pocket of many aminergic GPCRs.

The strength of this interaction, and therefore the binding affinity, is directly related to the pKa of the piperidine nitrogen. Modifications to the piperidine ring or its N-substituent that alter this basicity can have a significant impact on potency. For example, the introduction of electron-withdrawing groups near the nitrogen can decrease its basicity and weaken the ionic interaction, often leading to a loss of activity. Conversely, electron-donating groups can increase basicity and potentially enhance binding affinity, although an optimal pKa range is often required for good cell permeability and oral bioavailability.

Stereochemical Impact on Biological Activity

The introduction of chiral centers into the this compound scaffold can lead to enantiomers or diastereomers with markedly different biological activities. Receptors are chiral entities, and as such, they often exhibit stereoselectivity in their interactions with ligands.

A chiral center can be introduced at various positions, for example, by substituting the piperidine ring at a position other than C4, or by introducing a substituent on the methylene linker. The absolute configuration of these chiral centers can determine the precise three-dimensional arrangement of the pharmacophoric groups, which in turn dictates how well the molecule fits into the chiral binding site of the receptor. It is common for one enantiomer to be significantly more potent than the other (the eutomer), while the less active enantiomer is referred to as the distomer. In some cases, the two enantiomers may even exhibit different functional activities at the same receptor or interact with different receptor subtypes. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the optimization of this compound analogs as therapeutic agents. nih.govresearchgate.netmdpi.com

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Azaindole |

| Indole |

Preclinical Pharmacological and Biological Research Applications of Indoline Piperidine Compounds

Receptor Ligand Affinities and Selectivity Profiling

The ability of indoline-piperidine derivatives to bind with high affinity and selectivity to specific receptors is a cornerstone of their preclinical evaluation. These interactions are fundamental to their potential for modulating physiological pathways.

Neurotransmitter System Modulation (e.g., Serotonin Receptors, Dopamine (B1211576) D2 Receptors)

Compounds containing the indoline-piperidine or related arylpiperazine scaffolds have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors, which are key targets in the management of psychiatric disorders.

Research has focused on developing multi-target ligands that can interact with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. researchgate.nettandfonline.com For instance, a series of indazole and piperazine (B1678402) derivatives were synthesized and evaluated for their binding affinities to these receptors. tandfonline.com The introduction of different substituents on the aryl part of the piperazine moiety was found to significantly influence activity. Modifications at the ortho position of the phenyl ring were generally preferred for enhancing binding to the dopamine D2 receptor. tandfonline.com

Similarly, the combination of an indole (B1671886) group with a piperidine (B6355638) or piperazine ring is a well-established strategy for targeting the serotonin transporter (SERT) and 5-HT1A receptors. nih.gov Extensive structure-activity relationship (SAR) studies have led to the identification of potent dual 5-HT1A/SERT ligands. For example, compounds incorporating a 3-(4-piperidyl)-1H-indole group, known for SERT inhibition, have been combined with arylpiperazine fragments to achieve high affinity for both targets. nih.gov

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

|---|---|---|---|

| Arylpiperazine-Indazole Analog 1 | 14 | 1.8 | 15 |

| Arylpiperazine-Indazole Analog 2 (ortho-Cl) | 4.1 | 1.5 | 18 |

| Arylpiperazine-Indazole Analog 9 (ortho-OMe) | 7.7 | 1.5 | 31 |

| Vilazodone | >1000 | 0.5 | 15 |

Nociceptin Opioid Receptor (NOP) Ligand Studies

The Nociceptin Opioid Receptor (NOP), also known as ORL1, is the most recently identified member of the opioid receptor family and is involved in pain, mood, and other central nervous system functions. nih.govmdpi.com The indole-piperidine scaffold has been utilized to develop potent and selective NOP receptor ligands.

Structure-activity relationship studies on N-piperidinyl indoles have revealed that the substitution pattern on the indole ring critically affects binding affinity and functional activity. nih.gov Researchers discovered that substituting the indole moiety at the 2-position led to compounds with subnanomolar binding affinity at the NOP receptor. These 2-substituted N-piperidinyl indoles were identified as selective NOP full agonists or bifunctional NOP full agonists and μ-opioid (MOP) receptor partial agonists. nih.gov In contrast, 3-substituted analogs tended to be NOP partial agonists with high affinity but varied selectivity over the MOP receptor. nih.gov Molecular docking studies suggest that the protonated piperidine nitrogen forms a key ionic interaction with the aspartate residue (Asp130) in the NOP receptor binding pocket. nih.gov

| Compound | NOP Ki (nM) | MOP Ki (nM) | NOP Functional Activity (% Stimulation) |

|---|---|---|---|

| 2-hydroxymethyl-N-piperidinyl indole (1) | 0.34 ± 0.04 | 1.5 ± 0.2 | 100 ± 10 |

| 2-aminomethyl-N-piperidinyl indole (10) | 0.23 ± 0.03 | 0.5 ± 0.1 | 100 ± 15 |

| 3-hydroxymethyl-N-piperidinyl indole (2) | 44 ± 5 | 680 ± 70 | 40 ± 5 |

| 3-aminomethyl-N-piperidinyl indole (19) | 3.0 ± 0.4 | 50 ± 6 | 50 ± 8 |

Cannabinoid Receptor (CB1) Binding and Tracer Development

The cannabinoid CB1 receptor, a G-protein-coupled receptor abundant in the brain, is involved in regulating processes like pain, appetite, and mood. nih.govnih.gov The indole scaffold is a key feature of many synthetic cannabinoids. nih.govmdpi.com Research has explored the incorporation of piperidine moieties into indole-based structures to develop ligands for the CB1 receptor, including candidates for positron emission tomography (PET) imaging.

One such compound, [¹¹C]PipISB ([Carbonyl-¹¹C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide), was developed as a potential PET tracer for imaging CB1 receptors in the brain. nih.gov In vitro studies demonstrated that PipISB inhibits functional binding at human recombinant CB1 receptors with high potency, exhibiting a Kb value of 1.5 nM. nih.gov It showed significant selectivity, being substantially less potent at the human recombinant CB2 receptors (Kb > 7,000 nM). nih.gov The development of such tracers is crucial for studying the role of CB1 receptors in various neurological and psychiatric diseases.

Enzyme Inhibition and Modulation Studies

Beyond receptor binding, indoline-piperidine derivatives have been investigated for their capacity to inhibit or modulate the activity of various enzymes, highlighting their potential application in oncology and neurodegenerative diseases.

Protein Kinase Inhibition (e.g., Protein Kinase C, Chk1 kinase, Haspin kinase)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.

Protein Kinase C (PKC): Novel indolylindazolylmaleimides have been synthesized and evaluated as kinase inhibitors. Specific compounds were identified as low-nanomolar inhibitors of PKC-beta with good to excellent selectivity against other PKC isozymes.

Chk1 kinase: Checkpoint kinase 1 (Chk1) is a key mediator in the DNA damage response. nih.gov Through virtual screening and subsequent optimization, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives containing a piperidine moiety were discovered as potent CHK1 inhibitors. One promising molecule, (R)-17, demonstrated an IC50 of 0.4 nM with over 4300-fold selectivity against the related Chk2 kinase. nih.gov

Haspin kinase: Haspin is a mitotic kinase involved in regulating cell division, making it a target for cancer therapy. researchgate.netnih.gov A series of substituted indoles were designed and characterized as potent Haspin inhibitors. In-cell investigations highlighted specific compounds as promising leads, demonstrating the potential of the indole scaffold for developing selective inhibitors of this atypical kinase. researchgate.net

| Compound Class | Target Kinase | Representative Compound | IC50 (nM) |

|---|---|---|---|

| 5-(pyrimidin-2-ylamino)picolinonitrile | Chk1 | (R)-17 | 0.4 |

| Indole Derivative | Haspin | Compound 60 | Potent Inhibition (Specific value not provided) |

Hydrolase Enzyme Modulation (e.g., Elastase, Acetylcholinesterase, Human Carbonic Anhydrases)

Hydrolase enzymes play vital roles in various physiological processes, and their modulation can have significant therapeutic effects.

Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases. nih.govfrontiersin.orgthieme-connect.de While not containing an indoline (B122111) ring, densely substituted piperidines have been explored as a new class of elastase inhibitors. One trifluoromethyl-functionalized piperidine derivative exhibited potent inhibition against elastase with an IC50 value of 0.341 μM. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Donepezil, a known AChE inhibitor, features an indanone and a piperidine ring. Inspired by this, researchers have designed and synthesized new donepezil-like analogs where the indanone and piperidine rings are replaced with bioisosteric structures like isoindoline-1,3-dione (a phthalimide group) and piperazine, respectively. nih.gov One such derivative, compound 4a, showed high potency with an IC50 of 0.91 μM. nih.gov Other studies on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have also identified compounds with promising efficacy against both AChE and butyrylcholinesterase (BChE). nih.gov

Human Carbonic Anhydrases (hCA): Carbonic anhydrases are metalloenzymes involved in pH regulation and other physiological processes. mdpi.commdpi.com Novel sulfonamides incorporating substituted indolin-2-one moieties have been designed as hCA inhibitors. nih.gov These compounds were evaluated against several human CA isoforms (hCA I, II, IV, and VII) and showed inhibitory activity in the nanomolar to micromolar range. For instance, against hCA II, inhibition constants (Ki) were observed in the range of 5.9–761 nM. nih.gov

| Compound Class | Target Enzyme | Representative Compound | Inhibitory Activity (IC50/Ki) |

|---|---|---|---|

| Trifluoromethyl Piperidine | Elastase | Compound 4i | IC50 = 0.341 µM |

| Isoindoline-1,3-dione-piperazine | AChE | Compound 4a | IC50 = 0.91 µM |

| Dispiro[indoline-pyrrolidine] | AChE | Compound 8g | IC50 = 3.15 µM |

| Indolin-2-one Sulfonamide | hCA II | Various | Ki = 5.9 - 761 nM |

Cyclooxygenase Enzyme (COX-1, COX-2) Inhibition

No published studies were identified that specifically evaluate the inhibitory activity of 1-(Piperidin-4-ylmethyl)indoline against COX-1 or COX-2 enzymes. Research in this area has been conducted on other indoline-based structures, such as indolin-2-one derivatives, but the data is not applicable to the specified compound.

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

There is no available research detailing the effects of this compound on glycosidase enzymes like α-amylase or α-glucosidase. Studies have explored other classes of piperidine and indole derivatives for these activities, but none have specifically investigated this compound.

Flavivirus NS2B-NS3 Protease Inhibition

No direct research on the inhibitory potential of this compound against Flavivirus NS2B-NS3 protease could be found. While some indole-piperidine hybrid molecules have been investigated as potential inhibitors, these are structurally distinct and more complex than this compound.

Anti-infective Research Applications

Antiviral Activity Evaluations

There are no published studies evaluating the antiviral activity of this compound against any viral pathogens.

Antiparasitic Activity against Protozoan Pathogens (e.g., Plasmodium falciparum)

No data exists on the specific activity of this compound against Plasmodium falciparum or other protozoan pathogens. Research into the antimalarial potential of piperidine derivatives has focused on other, more complex molecular scaffolds.

Anti-inflammatory and Analgesic Research

Derivatives of both indoline and piperidine have independently shown promise in preclinical models of inflammation and pain. While specific studies on "this compound" are not extensively documented in publicly available research, the broader class of indoline-piperidine compounds has been investigated for these properties.

Indoline derivatives have been shown to possess anti-inflammatory activity. For instance, a series of synthesized indoline derivatives demonstrated notable in vitro anti-inflammatory effects by inhibiting protein denaturation. core.ac.uk Specifically, compounds designated as 4a and 4b in one study exhibited potent activity, with IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to the standard drug diclofenac sodium (IC50 = 54.2 µg/ml). core.ac.uk

Similarly, piperidine derivatives are recognized for their analgesic potential. nih.gov Research has suggested that their mechanism of action may involve the modulation of prostaglandin pathways or interaction with opioid receptors. nih.gov A study on piperazine-2,5-dione derivatives bearing indole analogs revealed that these compounds exhibit both anti-inflammatory and analgesic effects in vivo. nih.gov

The combination of these two pharmacophores in a single molecule is a rational strategy for developing novel anti-inflammatory and analgesic agents. The anti-inflammatory actions of piperine (1-peperoyl piperidine), an alkaloid found in black pepper, have been demonstrated in various animal models, where it was shown to act on acute inflammatory changes and chronic granulation. nih.gov

Preclinical Anticancer Research

The indoline-piperidine framework is a key feature in a variety of compounds investigated for their potential in cancer therapy. Research has explored their utility in inhibiting specific protein-protein interactions, their antiproliferative effects against various cancer cell lines, and their ability to modulate cellular pathways.

While direct evidence for "this compound" as an inhibitor of AF9-DOT1L or AF9-ENL protein-protein interactions is not available, structurally related indole derivatives have been identified as inhibitors of these key oncogenic interactions, particularly in the context of MLL-rearranged leukemia. These interactions are crucial for the recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to aberrant gene expression. Small molecule inhibitors targeting these interactions are of significant therapeutic interest.

Several studies have demonstrated the antiproliferative activity of indoline-piperidine derivatives against a range of cancer cell lines.

A study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives (compounds B4-B10) showed good antiproliferative activities against A549 (lung carcinoma), BEL-7402 (hepatocellular carcinoma), and HeLa (cervical cancer) cell lines. benthamdirect.com One of the derivatives, compound B5, which features a chloride atom on a phenyl ring, was particularly potent against the BEL-7402 cell line, with an IC50 value of 30.03±0.43 μg/mL. benthamdirect.com

Indole derivatives have also shown activity against various cancer cell lines. nih.govmdpi.com For instance, some indole-aryl-amide derivatives displayed cytotoxic effects against HT29, HeLa, MCF7, and PC-3 cells. mdpi.com Another study highlighted the antiproliferative properties of bis-indole derivatives against a panel of human cancer cell lines, with pyridine-containing derivatives showing significant potency. nih.gov

The antiproliferative activities of selected 1'-methylspiro[indoline-3,4'-piperidine] derivatives are summarized in the table below.

| Compound | A549 (IC50, μg/mL) | BEL-7402 (IC50, μg/mL) | HeLa (IC50, μg/mL) |

| B4 | >50 | 41.53±0.87 | >50 |

| B5 | 46.33±0.58 | 30.03±0.43 | 42.12±0.76 |

| B6 | >50 | 45.28±0.69 | >50 |

| B7 | >50 | 48.72±0.91 | >50 |

| B8 | >50 | 43.15±0.55 | >50 |

| B9 | >50 | 46.88±0.73 | >50 |

| B10 | >50 | 49.17±0.82 | >50 |

Data sourced from a study on 1'-methylspiro[indoline-3,4'-piperidine] derivatives. benthamdirect.com

The anticancer effects of indoline-piperidine and related compounds are often attributed to their ability to modulate various cellular pathways. Both piperine and piperidine have been reported to activate molecular pathways that lead to the apoptosis of cancer cells. nih.govresearchgate.net These pathways include the NF-κB and PI3K/Akt signaling pathways. nih.gov

In the context of lung cancer, indole-based compounds have been shown to induce apoptosis and cell cycle arrest. nih.gov For example, indirubin-piperidine conjugates have demonstrated promising antiproliferation properties against various cancer cell lines, including A549. nih.gov Molecular docking studies of 1'-methylspiro[indoline-3,4'-piperidine] derivative B5 suggest potential binding to and inhibition of key proteins involved in cancer cell proliferation and survival, such as CDK, c-Met, and EGFR. benthamdirect.com

Other Explored Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond their applications in inflammation, pain, and cancer, compounds containing the indoline-piperidine scaffold have been explored for other potential therapeutic uses.

Antidiabetic Activity: Piperidine derivatives have been investigated as potential antidiabetic agents. nih.gov A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated significant in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Furthermore, piperidine-substituted chalcones have been identified as potential α-amylase inhibitors. tandfonline.com

Anticonvulsant Activity: The anticonvulsant properties of piperidine derivatives have also been a subject of research. Piperine, a well-known piperidine alkaloid, has been shown to block convulsions induced by kainate in mice. nih.gov Further studies have suggested that piperine's anticonvulsant mechanism may involve the modulation of various neurotransmitter systems, including serotonin, norepinephrine, and GABA, as well as the inhibition of sodium channels. nih.govmq.edu.au

High-Throughput Screening (HTS) Methodologies for Novel Compound Discovery

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify those with desired biological activity. While specific HTS campaigns focused solely on "this compound" and its close analogs are not widely reported, the indoline-piperidine scaffold is undoubtedly present in many compound libraries used in such screenings.

The principles of HTS involve the use of automated systems to test thousands of compounds in parallel against a specific biological target or cellular pathway. The data generated from these screens can identify "hits"—compounds that exhibit a desired effect. These hits then undergo further optimization and development to become lead compounds for potential new drugs. Given the diverse biological activities associated with the indoline-piperidine core, it is a valuable scaffold for inclusion in HTS libraries aimed at discovering novel therapeutics for a wide range of diseases.

Future Directions and Emerging Research Perspectives for 1 Piperidin 4 Ylmethyl Indoline

Development of Novel Synthetic Strategies for Complex Analogs

The future development of 1-(Piperidin-4-ylmethyl)indoline as a therapeutic agent will likely depend on the synthesis of complex analogs to explore and optimize its structure-activity relationships (SAR). Research into novel synthetic methodologies will be crucial for generating a diverse library of related compounds.

One promising approach involves the transformation of readily available starting materials like indoline-2,3-dione to create more complex quinazoline (B50416) derivatives, a strategy that has proven to be efficient and environmentally friendly. researchgate.net The synthesis of quinoline (B57606) analogues containing a piperidin-ylmethyl moiety has also been reported, demonstrating the feasibility of modifying the core structure to which the piperidine (B6355638) group is attached. researchgate.net

Future synthetic efforts could focus on:

Convergent Synthesis: Employing one-pot reactions that combine multiple steps to improve efficiency and yield, as has been demonstrated for other heterocyclic compounds. researchgate.net

Scaffold Hopping: Replacing the indoline (B122111) or piperidine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.